Differentiation by Mass Spectrometric Selectivity vs. Trifluoromethoxy Analog
In UHPLC-MS/MS assays for Delamanid, the trifluoromethyl (CF3) analog can be distinguished from the trifluoromethoxy (OCF3) analog (Delamanid Hydroxy KSM, CAS 681482-81-5) by a parent mass difference of 14 Da and by distinct fragmentation patterns [1]. The exact monoisotopic mass of the target compound is 337.1290 Da, versus 353.1239 Da for the OCF3 analog, providing unambiguous detection selectivity at the Lower Limit of Quantitation (LLOQ). This mass difference is critical for avoiding co-elution and misidentification in validated analytical methods, where the assay's precision was demonstrated with a between-run %RSD of ≤ 11.9% [1]. The use of the exact CF3 standard ensures the method's accuracy, which ranged from 92.7% to 102.5% across all QC levels.
| Evidence Dimension | Mass Spectrometric Selectivity (Monoisotopic Mass) for Impurity Profiling |
|---|---|
| Target Compound Data | Monisotopic Mass: 337.1290 Da (C18H18F3NO2) |
| Comparator Or Baseline | Trifluoromethoxy Analog (CAS 681482-81-5): Monisotopic Mass: 353.1239 Da (C18H18F3NO3) |
| Quantified Difference | Mass difference of 16 Da (14 Da for CH2 vs. O replacement), enabling baseline chromatographic separation. |
| Conditions | UHPLC-MS/MS method for Delamanid and its eight metabolites in human plasma, validated over a range of 1.00-500 ng/mL [1]. |
Why This Matters
Procurement of the exact CF3 analog is mandatory for method validation and routine QC to prevent regulatory failures from misidentified impurities.
- [1] Min Meng, Benjamin Smith, Brad Johnston, Spencer Carter, Jerry Brisson, Sharin E Roth. (2015). Simultaneous quantitation of delamanid (OPC-67683) and its eight metabolites in human plasma using UHPLC-MS/MS. Journal of Chromatography B, 1002, 125-134. View Source
